N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide
Description
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide is a quaternary ammonium salt characterized by a triethylammonium core linked to a phenoxy group substituted with a trans-stilbene moiety (E-configuration). This compound is synthesized via alkylation of a tertiary amine precursor with iodoethane under reflux conditions, typically yielding a white to pale-brown solid . Key structural features include:
- Quaternary ammonium center: Imparts cationic charge, enhancing solubility in polar solvents.
- Phenoxy linker: Facilitates conjugation with aromatic substituents.
Properties
IUPAC Name |
triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination for Styryl Group Introduction
The styryl (phenylethenyl) moiety is introduced via a Wittig reaction. 4-Hydroxybenzaldehyde is acetylated to protect the hydroxyl group, followed by olefination with methylenetriphenylphosphorane to yield 4-(2-phenylethenyl)phenol . This step ensures regioselective formation of the trans-stilbene structure.
Reaction Conditions :
O-Alkylation with Diethylaminoethyl Chloride
The phenolic hydroxyl group of 4-(2-phenylethenyl)phenol undergoes alkylation with 2-chloro-N,N-diethylethan-1-amine to form the tertiary amine intermediate.
Procedure :
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Dissolve 4-(2-phenylethenyl)phenol in anhydrous DCM.
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Add 2-chloro-N,N-diethylethan-1-amine and a base (e.g., potassium carbonate).
Key Considerations :
Quaternization with Ethyl Iodide
The tertiary amine is converted to a quaternary ammonium salt by reacting with ethyl iodide.
Optimized Protocol :
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Molar Ratio : 1:1.2 (amine:ethyl iodide).
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Solvent : Acetonitrile or ethanol.
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Workup : Precipitation in diethyl ether, followed by recrystallization from ethanol/water.
Yield : 65–78% after purification.
Alternative Methodologies
Direct Alkylation of Preformed Stilbene Derivatives
An alternative approach involves pre-forming the stilbene core before introducing the ammonium group. For example, 4-(2-phenylethenyl)phenol is first synthesized via Heck coupling between 4-iodophenol and styrene. Subsequent O-alkylation and quaternization follow the same steps as above.
Advantages :
One-Pot Synthesis
A streamlined one-pot method combines Wittig olefination, O-alkylation, and quaternization without isolating intermediates. This reduces purification steps but requires precise stoichiometric control.
Challenges :
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Competing side reactions (e.g., over-alkylation).
Analytical Characterization
Critical validation steps for the final product include:
Industrial-Scale Considerations
Cost-Effective Iodide Sources
Ethyl iodide is expensive; alternatives like methyl iodide are cheaper but yield N,N,N-trimethyl analogs. Recent studies suggest iodine-mediated quaternization using ethanol and HI gas as a viable alternative.
Green Chemistry Approaches
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Solvent-Free Alkylation : Microwave-assisted reactions reduce solvent use and improve efficiency.
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Recyclable Catalysts : Immobilized base catalysts (e.g., silica-supported K₂CO₃) enhance sustainability.
Challenges and Troubleshooting
Byproduct Formation
Purification Difficulties
The hydrophilic quaternary ammonium salt requires repeated recrystallization. Alternative methods:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Stepwise Synthesis | 70–78% | >98% | Industrial | High |
| One-Pot | 48–52% | 90–95% | Lab-scale | Moderate |
| Heck Coupling Route | 60–65% | 97% | Pilot plant | Very High |
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and cyanides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted ethanaminium compounds .
Scientific Research Applications
Antagonistic Activity
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction has implications for:
- Neuropharmacology: Investigated for potential therapeutic effects in neurodegenerative diseases by modulating neurotransmitter release .
Antispasmodic Effects
The compound exhibits antispasmodic properties, making it relevant in treating conditions characterized by involuntary muscle contractions .
Research Applications
Case Studies
-
Neuropharmacological Studies:
Research has demonstrated that this compound effectively inhibits α7 nAChR activity, which plays a crucial role in synaptic transmission and plasticity. This inhibition may contribute to therapeutic strategies for conditions like Alzheimer's disease . -
Synthesis Methodologies:
A study outlined the palladium-catalyzed synthesis of this compound, highlighting its efficiency and the purity achieved through optimized reaction conditions. This method serves as a model for synthesizing similar compounds with complex structures . -
Material Science Applications:
The compound has been explored for its utility in developing new materials that leverage its unique chemical properties, including potential applications in sensors or as catalysts in industrial processes .
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the activity of these receptors and thereby affecting cellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃ in 16) : Increase melting points (243.8°C) due to enhanced dipole interactions but reduce synthetic yields (55%) due to steric or electronic hindrance .
- Electron-Donating Groups (e.g., OMe in 18) : Improve yields (98%) by stabilizing intermediates but may lower receptor binding specificity .
- Hydroxy Substituents (e.g., 19) : Result in poor yields (23%), likely due to side reactions or instability under alkylation conditions .
- Bulkier Aromatics (e.g., naphthyl in 10) : Lower melting points (164.5–166.5°C) and molecular weights (374.2 g/mol), suggesting reduced crystallinity .
Pharmacological and Physicochemical Properties
- Receptor Affinity: Analog 16 exhibits subnanomolar affinity for α7 nicotinic receptors, attributed to the CF₃ group enhancing hydrophobic interactions . The main compound’s trans-stilbene group may similarly target aromatic receptor pockets but lacks direct affinity data.
- Solubility : Quaternary ammonium salts generally show high aqueous solubility, but lipophilic substituents (e.g., naphthyl in 10) reduce solubility, impacting bioavailability .
- Stability : Hydroxy-substituted analogs (e.g., 19) may undergo oxidation, whereas methoxy groups (18) improve stability .
Biological Activity
Overview
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, commonly referred to as MG 624, is a quaternary ammonium compound with significant biological activity. Its structure features a triethylammonium moiety linked to a phenoxy group, which contributes to its interaction with various biological targets, particularly in the field of neuropharmacology.
- Molecular Formula : C22H30INO
- Molecular Weight : 451.38 g/mol
- CAS Number : 77257-42-2
- IUPAC Name : triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide
MG 624 primarily functions as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α7 subunit-containing nAChR subtypes. This interaction inhibits receptor activity, leading to modulation of neurotransmitter release and affecting various cellular signaling pathways. The compound has been shown to inhibit α-bungarotoxin binding to nAChR subtypes with inhibition constants (K_i) of 106 nM for the α7 subtype and 84 μM for the α4β2 subtype, indicating its selective antagonistic properties .
Antispasmodic Effects
MG 624 has been recognized for its antispasmodic properties, making it a candidate for therapeutic applications in conditions characterized by excessive muscle contraction. Its mechanism involves the inhibition of acetylcholine-mediated signaling pathways that contribute to muscle spasms .
Neuropharmacological Studies
Research has demonstrated that MG 624 can modulate dopamine (DA) release in the hippocampus through its action on nAChRs. A study using rat hippocampal slices indicated that MG 624 effectively reduced nicotine-induced DA release, showcasing its potential role in neurological disorders where dopaminergic signaling is disrupted .
Case Studies and Research Findings
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Dopamine Release Modulation :
- A study investigated the effects of MG 624 on nAChR-mediated dopamine release in rat hippocampal slices. The results indicated that MG 624 significantly inhibited nicotine-induced DA release, suggesting its potential as a therapeutic agent in managing conditions like schizophrenia or Parkinson's disease where dopamine dysregulation occurs .
- Antinociceptive Properties :
- Comparative Efficacy :
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended methods for synthesizing N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide in the laboratory?
Answer: The synthesis typically involves two key steps:
Introduction of the styryl group : A Heck coupling or Wittig reaction can be employed to attach the 2-phenylethenyl moiety to the 4-hydroxyphenyl precursor. For example, palladium-catalyzed coupling of 4-iodophenol with styrene derivatives under basic conditions .
Quaternary ammonium salt formation : React the intermediate phenoxyethylamine derivative with excess ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux (50–80°C) for 24–72 hours. This step is analogous to methods used for structurally related iodides, where alkylation ensures complete quaternization .
Critical considerations : Monitor reaction progress via TLC or HPLC. Post-reaction, evaporate excess alkylating agent and purify via recrystallization (e.g., using diethyl ether/ethanol mixtures) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in a tightly sealed, light-resistant container at 2–8°C in a dry, well-ventilated environment. Avoid exposure to moisture, as hygroscopicity may degrade the iodide counterion .
- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Toxicity data are limited, so treat it as a potential irritant .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition. For spills, use absorbent materials and dispose of waste in accordance with hazardous chemical protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the triethyl groups (δ 1.2–1.4 ppm, triplets; δ 3.3–3.5 ppm, quartets), styryl protons (δ 6.5–7.5 ppm, doublets for vinyl and aromatic H), and phenoxy ring protons (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm quaternary ammonium formation via a peak near δ 55–60 ppm for the N-CH₂ group. Aromatic carbons appear at δ 115–160 ppm .
- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the [M-I]⁺ ion. High-resolution MS can verify the molecular formula (C₂₅H₃₃INO⁺; exact mass ~514.2) .
- FT-IR : Look for C-O-C stretching (~1250 cm⁻¹) and quaternary ammonium C-N⁺ vibrations (~1480 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during synthesis?
Answer:
- Impurity Identification : If NMR shows extra peaks, use preparative column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) to isolate the target compound. Analyze fractions via LC-MS .
- Counterion Verification : Confirm iodide presence via elemental analysis or ion chromatography. Unexpected halide contamination (e.g., chloride) may arise from incomplete alkylation .
- Dynamic Light Scattering (DLS) : If aggregates form in solution, use DLS to assess particle size and optimize solvent polarity (e.g., switch from ethanol to DMSO) .
Q. What mechanistic insights can guide optimization of its synthesis?
Answer:
- Kinetic Studies : Vary reaction temperature (40–80°C) and solvent polarity (DMF vs. acetonitrile) to determine the optimal quaternization rate. Higher polarity solvents enhance ion-pair dissociation, accelerating alkylation .
- Side Reactions : Monitor for N-de-ethylation under prolonged heating. Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize degradation .
- Computational Modeling : DFT calculations can predict transition states for styryl group formation, aiding in catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
Q. What are its potential applications in materials science or supramolecular chemistry?
Answer:
- Photoresponsive Materials : The conjugated styryl group may enable UV-induced cis-trans isomerization, useful in light-switchable surfactants or liquid crystals. Test photoisomerization via UV-Vis spectroscopy (λmax ~300–350 nm) .
- Ionic Liquids : As a quaternary ammonium salt, it could serve as a tunable solvent or electrolyte additive. Measure conductivity and thermal stability (TGA/DSC) to assess viability .
- Supramolecular Host-Guest Systems : The aromatic framework may bind to cyclodextrins or cucurbiturils. Use fluorescence titration to quantify binding constants .
Q. How can researchers evaluate its stability under varying experimental conditions?
Answer:
- Thermal Stability : Perform TGA analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition temperature. Compare with structurally similar iodides .
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if radical-mediated decomposition occurs .
- Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 37°C for 24–72 hours. Quench reactions and quantify intact compound via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
